molecular formula C6H8N2O4 B126547 Methyl (2,5-dioxopyrrolidin-1-yl)carbamate CAS No. 145967-17-5

Methyl (2,5-dioxopyrrolidin-1-yl)carbamate

Cat. No.: B126547
CAS No.: 145967-17-5
M. Wt: 172.14 g/mol
InChI Key: UWBKJGOZZOLRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2,5-dioxopyrrolidin-1-yl)carbamate is an organic compound with the molecular formula C6H8N2O4 It is a derivative of carbamic acid and features a pyrrolidinyl ring with two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,5-dioxopyrrolidin-1-yl)carbamate typically involves the reaction of carbamic acid derivatives with methylating agents. One common method is the reaction of N-hydroxysuccinimide with methyl chloroformate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,5-dioxopyrrolidin-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

Methyl (2,5-dioxopyrrolidin-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,5-dioxopyrrolidin-1-yl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the carbonyl groups in the pyrrolidinyl ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,5-dioxo-1-pyrrolidinyl)carbamate
  • Propyl (2,5-dioxo-1-pyrrolidinyl)carbamate
  • Butyl (2,5-dioxo-1-pyrrolidinyl)carbamate

Uniqueness

Methyl (2,5-dioxopyrrolidin-1-yl)carbamate is unique due to its specific methyl group, which influences its reactivity and interactions compared to other alkyl derivatives. The presence of the methyl group can affect the compound’s solubility, stability, and overall chemical behavior .

Properties

IUPAC Name

methyl N-(2,5-dioxopyrrolidin-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-6(11)7-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBKJGOZZOLRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.